molecular formula C6H13NO4 B13818589 l-Threonine, n-(2-hydroxyethyl)-

l-Threonine, n-(2-hydroxyethyl)-

Cat. No.: B13818589
M. Wt: 163.17 g/mol
InChI Key: PMJJVHJYZQKCEQ-UHNVWZDZSA-N
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Description

L-Threonine, N-(2-hydroxyethyl)-(9ci) is a derivative of the amino acid L-Threonine This compound is characterized by the addition of a hydroxyethyl group to the nitrogen atom of L-Threonine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonine, N-(2-hydroxyethyl)-(9ci) typically involves the reaction of L-Threonine with ethylene oxide or ethylene glycol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the addition of the hydroxyethyl group to the nitrogen atom of L-Threonine.

Industrial Production Methods

In industrial settings, the production of L-Threonine, N-(2-hydroxyethyl)-(9ci) is often scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

L-Threonine, N-(2-hydroxyethyl)-(9ci) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide, while alkylation reactions may involve alkyl halides and strong bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

L-Threonine, N-(2-hydroxyethyl)-(9ci) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: It is used in the production of biodegradable polymers, surfactants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of L-Threonine, N-(2-hydroxyethyl)-(9ci) involves its interaction with specific molecular targets and pathways. The hydroxyethyl group enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biochemical processes, such as enzyme activity, signal transduction, and gene expression.

Comparison with Similar Compounds

L-Threonine, N-(2-hydroxyethyl)-(9ci) can be compared with other similar compounds, such as:

    L-Threonine: The parent compound, which lacks the hydroxyethyl group.

    N-Methyl-L-Threonine: A derivative with a methyl group instead of a hydroxyethyl group.

    N-Ethyl-L-Threonine: A derivative with an ethyl group instead of a hydroxyethyl group.

The uniqueness of L-Threonine, N-(2-hydroxyethyl)-(9ci) lies in its enhanced solubility, reactivity, and potential for forming hydrogen bonds, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H13NO4

Molecular Weight

163.17 g/mol

IUPAC Name

(2S,3R)-3-hydroxy-2-(2-hydroxyethylamino)butanoic acid

InChI

InChI=1S/C6H13NO4/c1-4(9)5(6(10)11)7-2-3-8/h4-5,7-9H,2-3H2,1H3,(H,10,11)/t4-,5+/m1/s1

InChI Key

PMJJVHJYZQKCEQ-UHNVWZDZSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NCCO)O

Canonical SMILES

CC(C(C(=O)O)NCCO)O

Origin of Product

United States

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